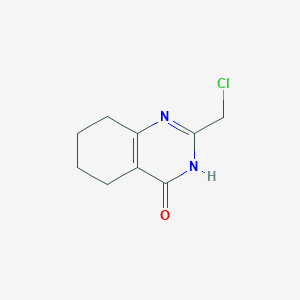

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a partially hydrogenated quinazolinone derivative with a chloromethyl group at the 2-position. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 (CAS: 145475-35-0) . The compound features a bicyclic structure where the quinazolinone core (a fused benzene and pyrimidine ring) is partially saturated, conferring unique electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEVSDYLLYABRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438539 | |

| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145475-35-0 | |

| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the chloromethylation of a tetrahydroquinazolinone precursor. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, and the process involves the formation of a chloromethyl intermediate that subsequently reacts with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation techniques, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to modifications that affect biological functions. The quinazolinone core can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and related quinazolinone derivatives.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Comparisons

For example, its thienopyrimidinone analog (A6) showed superior antihyperlipidemic activity compared to other derivatives, likely due to increased lipophilicity from the fused thiophene ring . Substitution with aryl groups (e.g., o-fluorophenyl in 39d) improves metabolic stability but may reduce solubility, as seen in its higher melting point (170°C vs. 234–236°C for A6) .

Synthetic Pathways :

- The target compound is likely synthesized via Pd/C-catalyzed hydrogenation or cyclization, similar to derivatives like 39d and 46a . In contrast, A6 requires multi-step cyclization involving thiophene ring formation .

Biological Activity: Antioxidant activity is common in quinazolinones with electron-donating substituents (e.g., hydroxyl or thiol groups) . The chloromethyl derivative’s activity remains underexplored but may parallel its antihyperlipidemic effects via lipid peroxidation inhibition .

Physical Properties: Melting points correlate with molecular rigidity. A6’s high melting point (234–236°C) reflects its planar benzo-thieno core, whereas the target compound’s tetrahydroquinazolinone structure likely reduces symmetry and melting point .

Contradictions and Limitations

- references a thienopyrimidinone analog (CAS 89587-03-3) as the most active antihyperlipidemic agent, but this differs from the target compound’s core structure, complicating direct comparisons .

- Biological data for the target compound itself is sparse, with most evidence focusing on analogs. Further studies are needed to confirm its mechanisms and applications.

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS No. 145475-35-0) is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant studies and data.

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 198.65 g/mol

- CAS Number : 145475-35-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. A study published in the Journal of Medicinal Chemistry found that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells:

- MCF-7 Cells :

- Control: 5% apoptosis

- Treated (50 µM): 30% apoptosis

- Treated (100 µM): 60% apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Table 2: Anti-inflammatory Effects

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 50 |

The biological activities of this compound are thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth and tumor progression.

- Induction of Apoptosis : Activation of caspase cascades leads to programmed cell death in cancer cells.

- Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines and chemokines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and related derivatives?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted precursors. For example, Pd/C-catalyzed hydrogenation in methanol or ethyl acetate (GP6 conditions) has been effective for similar tetrahydroquinazolinones, yielding products in 92–93% purity. Nucleophilic substitution reactions (e.g., replacing SMe groups with amines) under high-temperature (180°C) and sealed conditions are also viable, as demonstrated for morpholine derivatives .

- Optimization : Microwave-assisted synthesis can reduce reaction times but may lower yields (e.g., 57% in one case), requiring careful solvent selection (e.g., n-hexane/CH₂Cl₂ mixtures) and catalyst loading .

Q. How are structural and purity characteristics validated for this compound?

- Analytical Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~2900 cm⁻¹) .

- NMR : ¹H-NMR identifies proton environments (e.g., aryl-H at δ 7.2–7.7 ppm, CH₂ groups at δ 1.6–2.8 ppm), while ¹³C-NMR verifies carbon frameworks .

- Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 464 [M⁺] for benzenesulfonyl derivatives) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C 64.48% vs. calcd. 64.63%) .

Q. What biological activities are associated with tetrahydroquinazolinone derivatives?

- Antimicrobial/Antitumor Activity : Derivatives with halogenated aryl groups (e.g., o-bromophenyl) exhibit significant activity against Gram-positive bacteria and cancer cell lines. The chloromethyl substituent may enhance electrophilicity, facilitating interactions with biological targets .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions?

- Case Study : Substituting the SMe group in 6-benzenesulfonyl derivatives with morpholine requires 15 hours at 180°C to achieve 93% yield. Lower temperatures or shorter durations result in incomplete substitution, while polar solvents (e.g., DCM/MeOH) improve chromatographic purification .

- Contradictions : Yields vary significantly (56–96%) depending on substituent steric effects. For example, morpholine derivatives show higher yields than bulkier piperazine analogs due to reduced steric hindrance .

Q. What challenges arise in characterizing complex derivatives, and how are they addressed?

- Isomerization/Aromatization : Under acidic or oxidative conditions, tetrahydroquinazolinones can undergo aromatization or isomerization, altering biological activity. HPLC-MS and variable-temperature NMR are critical for tracking these changes .

- Crystallography : X-ray diffraction of benzenesulfonyl derivatives confirms chair conformations in the tetrahydroquinazoline ring, which influence binding affinity .

Q. How can computational methods enhance the design of bioactive derivatives?

- In Silico Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.